molecular formula C8H7BrClNO2 B12969982 Methyl 2-amino-4-bromo-6-chlorobenzoate

Methyl 2-amino-4-bromo-6-chlorobenzoate

Cat. No.: B12969982
M. Wt: 264.50 g/mol
InChI Key: KDLWBPGODQKZQV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-6-chlorobenzoate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-6-chlorobenzoate typically involves the esterification of 2-amino-4-bromo-6-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-6-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or nitric acid are commonly employed.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include derivatives with different substituents replacing the bromo or chloro groups.

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

Methyl 2-amino-4-bromo-6-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-6-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-bromo-5-chlorobenzoate
  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 2-bromo-6-chlorobenzoate

Uniqueness

Methyl 2-amino-4-bromo-6-chlorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or biological activity is desired.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 2-amino-4-bromo-6-chlorobenzoate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3

InChI Key

KDLWBPGODQKZQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Br)N

Origin of Product

United States

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